molecular formula C12H17N3O B14774314 2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide

2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B14774314
M. Wt: 219.28 g/mol
InChI Key: WYPPLXWTRSZNCU-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide is a chiral compound featuring a cyclopropyl group, a pyridinylmethyl group, and an amino group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Attachment of the Pyridinylmethyl Group: This step involves the alkylation of a pyridine derivative with an appropriate alkyl halide.

    Amidation Reaction: The final step is the formation of the amide bond through a coupling reaction between the amine and a carboxylic acid derivative under mild conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or pyridinylmethyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A compound with a similar pyridine structure, used as a potassium channel blocker.

    Cyclopropylamine: Contains a cyclopropyl group and is used as a building block in organic synthesis.

    N-(Pyridin-2-yl)amides: Compounds with similar amide linkages and pyridine groups, known for their biological activity.

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide is unique due to its combination of a cyclopropyl group, a pyridinylmethyl group, and an amino group in a single molecule. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C12H17N3O/c1-9(13)12(16)15(11-2-3-11)8-10-4-6-14-7-5-10/h4-7,9,11H,2-3,8,13H2,1H3

InChI Key

WYPPLXWTRSZNCU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=NC=C1)C2CC2)N

Origin of Product

United States

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